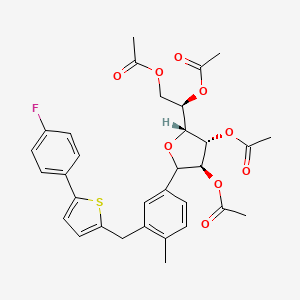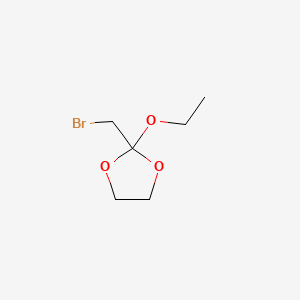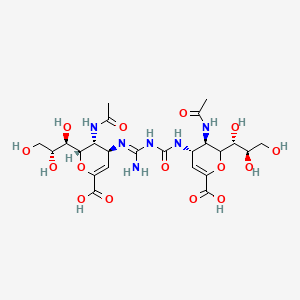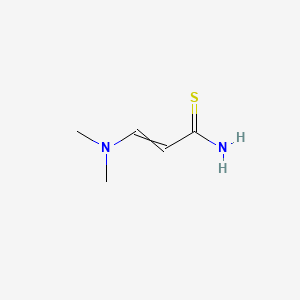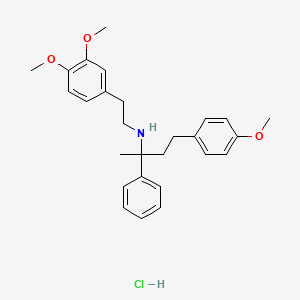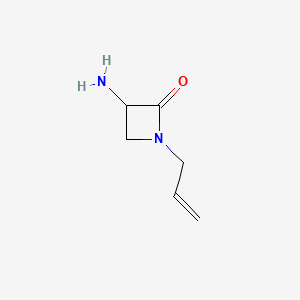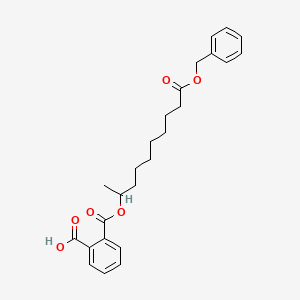
2-(((10-(Benzyloxy)-10-oxodecan-2-yl)oxy)carbonyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monocarboxyisodecyl Phthalate Benzyl Ester is a chemical compound belonging to the class of phthalate esters Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity
準備方法
Synthetic Routes and Reaction Conditions: Monocarboxyisodecyl Phthalate Benzyl Ester can be synthesized through the esterification of monocarboxyisodecyl phthalate with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of Monocarboxyisodecyl Phthalate Benzyl Ester involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
化学反応の分析
Types of Reactions: Monocarboxyisodecyl Phthalate Benzyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Transesterification: This reaction often requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Monocarboxyisodecyl phthalate and benzyl alcohol.
Reduction: Monocarboxyisodecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used in the reaction.
科学的研究の応用
Monocarboxyisodecyl Phthalate Benzyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
作用機序
The mechanism of action of Monocarboxyisodecyl Phthalate Benzyl Ester involves its interaction with various molecular targets. As a plasticizer, it embeds itself within the polymer matrix, increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes, altering their permeability and potentially disrupting normal cellular functions. The exact molecular pathways involved in its biological effects are still under investigation.
類似化合物との比較
Monocarboxyisodecyl Phthalate Benzyl Ester can be compared with other phthalate esters such as:
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di(2-ethylhexyl) Phthalate
Uniqueness: Monocarboxyisodecyl Phthalate Benzyl Ester is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalate esters, it may offer different levels of plasticizing efficiency and stability, making it suitable for specific applications where these properties are desired.
特性
分子式 |
C25H30O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-(10-oxo-10-phenylmethoxydecan-2-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H30O6/c1-19(31-25(29)22-16-11-10-15-21(22)24(27)28)12-6-3-2-4-9-17-23(26)30-18-20-13-7-5-8-14-20/h5,7-8,10-11,13-16,19H,2-4,6,9,12,17-18H2,1H3,(H,27,28) |
InChIキー |
VGELOXIYYJGIKB-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

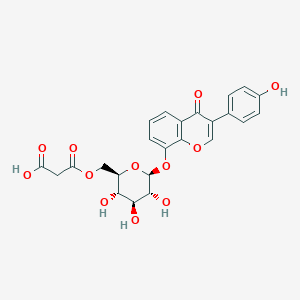
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)

